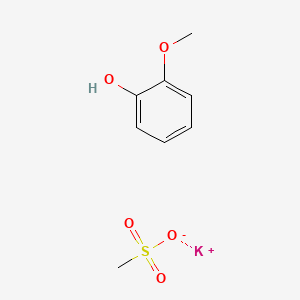

Potassium;methanesulfonate;2-methoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium methanesulfonate 2-methoxyphenol is a compound that combines the properties of potassium methanesulfonate and 2-methoxyphenol Potassium methanesulfonate is a salt of methanesulfonic acid, known for its strong acidity and stability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium methanesulfonate can be synthesized by neutralizing methanesulfonic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, followed by evaporation to obtain the crystalline salt .

2-methoxyphenol can be synthesized through the methylation of catechol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of potassium methanesulfonate involves large-scale neutralization of methanesulfonic acid with potassium hydroxide, followed by crystallization and purification processes . For 2-methoxyphenol, industrial methods often involve the methylation of catechol using methylating agents under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium methanesulfonate and 2-methoxyphenol undergo various chemical reactions, including:

Oxidation: 2-methoxyphenol can be oxidized to form quinones.

Reduction: Reduction of 2-methoxyphenol can yield catechol.

Substitution: Both compounds can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products Formed

Oxidation of 2-methoxyphenol: Produces quinones.

Reduction of 2-methoxyphenol: Produces catechol.

Substitution reactions: Can yield various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Dipotassium methanesulfonate 2-methoxyphenol serves as a reagent in organic synthesis. It is particularly useful in catalyzing reactions due to its unique chemical properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthesizing complex organic molecules.

Table 1: Types of Reactions Involving Dipotassium Methanesulfonate 2-Methoxyphenol

| Reaction Type | Description | Common Reagents Used |

|---|---|---|

| Oxidation | Converts to methanesulfonic acid derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Produces various alcohols or ethers | Sodium borohydride, lithium aluminum hydride |

| Substitution | Methoxy group can be substituted with other groups | Sodium methoxide, potassium tert-butoxide |

Antioxidant Properties

The 2-methoxyphenol component is known for its antioxidant properties. It interacts with free radicals effectively, reducing oxidative stress and protecting cells from damage. This mechanism is crucial in biological systems where oxidative stress is linked to various diseases.

Antimicrobial Activity

Research indicates that potassium methanesulfonate 2-methoxyphenol exhibits antimicrobial properties. Studies have shown its effectiveness against various pathogens, including Pseudomonas aeruginosa, by inhibiting quorum sensing and biofilm formation . This property opens avenues for its use in developing antimicrobial agents.

Case Study: Quorum-Sensing Inhibition

A study identified potassium 2-methoxy-4-vinylphenolate as a potent inhibitor of quorum sensing in Pseudomonas aeruginosa, significantly reducing biofilm formation and virulence factors . This suggests potential applications in treating infections associated with biofilms.

Therapeutic Uses

Ongoing research explores the therapeutic potential of dipotassium methanesulfonate 2-methoxyphenol in drug formulations and delivery systems. Its biochemical properties make it suitable for developing medications that require antioxidant support or antimicrobial action.

Dental Applications

The compound has been studied for its use in dental pulp sedation due to its ability to induce cell proliferation and manage pain effectively. This application highlights its importance in clinical settings.

Specialty Chemicals Production

In industrial settings, dipotassium methanesulfonate 2-methoxyphenol is utilized as an intermediate in producing specialty chemicals. Its reactivity allows it to be integrated into various chemical processes, enhancing the efficiency of manufacturing operations.

Table 2: Industrial Uses of Dipotassium Methanesulfonate 2-Methoxyphenol

| Industry | Application |

|---|---|

| Chemical | Intermediate for specialty chemicals |

| Pharmaceutical | Active ingredient in drug formulations |

| Agriculture | Potential use in developing agrochemicals |

Wirkmechanismus

The mechanism of action for these compounds varies based on their application:

Potassium methanesulfonate: Acts as a catalyst by providing a stable ionic environment for reactions.

2-methoxyphenol: Exerts its effects through antioxidant activity, scavenging free radicals, and modulating enzymatic pathways involved in inflammation and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium methanesulfonate: Similar to potassium methanesulfonate but with sodium as the cation.

Phenol: Similar to 2-methoxyphenol but lacks the methoxy group.

Uniqueness

Potassium methanesulfonate: Offers better solubility and stability compared to sodium methanesulfonate.

2-methoxyphenol: The presence of the methoxy group enhances its antioxidant properties compared to phenol.

Biologische Aktivität

Potassium methanesulfonate 2-methoxyphenol, a compound that combines potassium methanesulfonate with 2-methoxyphenol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C8H9O4S

- Molecular Weight : 202.22 g/mol

- Canonical SMILES : CCOC1=CC=C(C=C1)O

1. Antioxidant Activity

Research indicates that 2-methoxyphenol exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is attributed to its ability to donate hydrogen atoms, thus stabilizing free radicals.

2. Anti-inflammatory Effects

Potassium methanesulfonate 2-methoxyphenol has demonstrated anti-inflammatory effects in several studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). For instance, a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells showed a dose-dependent reduction in nitric oxide (NO) production when treated with the compound .

The mechanisms underlying the biological activities of potassium methanesulfonate 2-methoxyphenol can be summarized as follows:

- Inhibition of NF-κB Pathway : The compound inhibits the activation of NF-κB, a key transcription factor involved in inflammatory responses.

- Scavenging Free Radicals : Its phenolic structure allows it to effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative damage.

- Modulation of Enzyme Activity : It affects the activity of various enzymes involved in inflammation and oxidative stress.

Case Study 1: Anti-inflammatory Effects in Cell Culture

In a controlled experiment, RAW 264.7 macrophages were treated with varying concentrations of potassium methanesulfonate 2-methoxyphenol alongside LPS. The results indicated:

| Treatment Concentration (μM) | NO Production (% Inhibition) |

|---|---|

| 12.5 | 45% |

| 25 | 68% |

| 50 | 81% |

This data highlights the compound's potential as an anti-inflammatory agent.

Case Study 2: In Vivo Studies on Zebrafish

Zebrafish larvae exposed to LPS and treated with potassium methanesulfonate 2-methoxyphenol exhibited reduced inflammation markers. The treatment significantly lowered NO levels and improved survival rates compared to untreated controls.

Comparative Analysis with Similar Compounds

To better understand the unique properties of potassium methanesulfonate 2-methoxyphenol, a comparison with similar compounds is essential:

| Compound | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|

| Potassium Methanesulfonate 2-Methoxyphenol | High | Significant |

| Curcumin | Moderate | High |

| Quercetin | High | Moderate |

Eigenschaften

IUPAC Name |

potassium;methanesulfonate;2-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2.CH4O3S.K/c1-9-7-5-3-2-4-6(7)8;1-5(2,3)4;/h2-5,8H,1H3;1H3,(H,2,3,4);/q;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBYQSAGWRXDAC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1O.CS(=O)(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11KO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.